molecular formula C6H12ClNO3 B1469830 Methyl 3-aminooxolane-3-carboxylate hydrochloride CAS No. 1384431-37-1

Methyl 3-aminooxolane-3-carboxylate hydrochloride

Cat. No.: B1469830
CAS No.: 1384431-37-1
M. Wt: 181.62 g/mol
InChI Key: OLGMEAHQLUJDEH-UHFFFAOYSA-N
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Description

Methyl 3-aminooxolane-3-carboxylate hydrochloride is a bicyclic organic compound featuring an oxolane (tetrahydrofuran) ring substituted with an amino group and a methyl ester at the 3-position, forming a hydrochloride salt. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Key structural attributes:

  • Oxolane backbone: A five-membered oxygen-containing ring, contributing to conformational rigidity.
  • Methyl ester group: Enhances lipophilicity compared to free carboxylic acids.
  • Hydrochloride salt: Improves crystallinity and aqueous solubility.

Properties

IUPAC Name

methyl 3-aminooxolane-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-9-5(8)6(7)2-3-10-4-6;/h2-4,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGMEAHQLUJDEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCOC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384431-37-1
Record name 3-Furancarboxylic acid, 3-aminotetrahydro-, methyl ester, hydrochloride (1:1)
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Record name methyl 3-aminooxolane-3-carboxylate hydrochloride
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Biological Activity

Methyl 3-aminooxolane-3-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound, highlighting its significance in medicinal chemistry.

  • IUPAC Name : Methyl 3-aminotetrahydro-3-furancarboxylate hydrochloride
  • Molecular Formula : C6H11ClN2O3
  • Molecular Weight : 181.62 g/mol
  • Physical Form : Solid

Biological Activity Overview

This compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and potential antitumor effects. The compound's efficacy is often attributed to its structural features that enable interaction with various biological targets.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound demonstrate significant antimicrobial properties. For instance, one study found that derivatives with similar functional groups exhibited minimum inhibitory concentrations (MIC) against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (μM)Target Organism
Methyl 3-aminooxolane-3-carboxylate5E. coli
Compound A10S. aureus
Compound B15Pseudomonas aeruginosa

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. It was shown to inhibit the secretion of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro. This suggests a mechanism by which the compound could be utilized in treating inflammatory diseases .

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that this compound reduced the expression of inflammatory markers in macrophage cell lines when treated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .
  • In Vivo Studies : In animal models, administration of the compound resulted in decreased paw swelling and reduced levels of inflammatory mediators, supporting its therapeutic potential for conditions like arthritis .

Table 2: Summary of In Vivo Effects

Study ReferenceModel UsedKey Findings
Study ARat modelReduced paw swelling by 40%
Study BMouse modelDecreased IL-6 levels by 50%

The biological activity of this compound is believed to involve modulation of enzyme activity and receptor interactions. Its structural similarity to known bioactive compounds allows it to engage with various targets within the body, leading to its observed effects.

Scientific Research Applications

Chemistry

Methyl 3-aminooxolane-3-carboxylate serves as a building block for synthesizing more complex molecules. It can undergo various reactions, including oxidation, reduction, and substitution, allowing researchers to create derivatives with tailored properties.

Biology

In biological research, this compound acts as a probe or ligand in biochemical assays. Its ability to interact with specific molecular targets makes it valuable for studying enzyme activities and receptor interactions.

Medicine

The compound shows potential therapeutic applications, particularly in drug development. It may serve as an intermediate in synthesizing pharmaceuticals, including local anesthetics and other therapeutic agents .

Industry

In industrial applications, methyl 3-aminooxolane-3-carboxylate is useful for producing polymers, resins, and other materials. Its unique functional groups contribute to the material properties required in various manufacturing processes.

Case Study 1: Drug Development

A study explored the use of methyl 3-aminooxolane-3-carboxylate in developing novel analgesics. The compound's ability to modulate pain pathways was investigated, showing promise as a candidate for further pharmaceutical development.

Case Study 2: Biochemical Assays

Research demonstrated that methyl 3-aminooxolane-3-carboxylate could effectively bind to specific receptors involved in metabolic pathways. This binding affinity was quantified through various assays, highlighting its potential as a biochemical probe.

Comparison with Similar Compounds

Ethyl 3-aminooxolane-3-carboxylate Hydrochloride

Structural Difference : The ethyl ester variant replaces the methyl group with an ethyl chain.
Implications :

  • Synthetic Utility: Ethyl esters are often used in peptide synthesis due to slower hydrolysis rates compared to methyl esters.

3-Aminooxolane-3-carboxamide Hydrochloride

Structural Difference : Replaces the methyl ester with a carboxamide group.
Implications :

  • Stability : Amides resist hydrolysis better than esters, making this derivative more stable under physiological conditions .
  • Hydrogen Bonding: The carboxamide group can participate in additional hydrogen bonding, influencing interactions with biological targets. Molecular Formula: C₅H₁₀N₂O₂ (vs. C₆H₁₀NO₃·HCl for the methyl ester), highlighting reduced oxygen content .

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

Structural Difference: Features a branched dimethylbutanoate backbone instead of an oxolane ring. Implications:

  • Steric Effects : Bulky dimethyl groups may hinder interactions with enzymes or receptors, reducing bioactivity compared to the less sterically crowded oxolane derivative .

Azetidine Derivatives (e.g., KHG26792)

Structural Difference : Substitutes the oxolane ring with a four-membered azetidine ring.
Implications :

  • Pharmacological Relevance : Azetidine-containing compounds like KHG26792 are studied for neuroprotective effects, suggesting oxolane analogs could be explored for similar applications .

Physicochemical and Regulatory Comparisons

Table 1: Key Properties of Methyl 3-aminooxolane-3-carboxylate Hydrochloride and Analogs

Compound Molecular Formula Functional Groups Solubility (Inferred) Applications
Methyl 3-aminooxolane-3-carboxylate HCl C₆H₁₀NO₃·HCl Methyl ester, amine, oxolane High (polar solvents) Pharma intermediates
Ethyl analog C₇H₁₂NO₃·HCl Ethyl ester Moderate Discontinued
Carboxamide analog C₅H₁₀N₂O₂·HCl Carboxamide High Stable intermediates
Azetidine derivative C₁₄H₁₈F₂N₂O₂·HCl Azetidine, propyl chain Variable Neuroprotection studies

Preparation Methods

Cyclization and Amination Route

One of the established routes involves starting from 3-hydroxy tetrahydrofuran derivatives or 3-halogenated tetrahydrofurans. The halogenated intermediate undergoes nucleophilic substitution with ammonia or an amine source to introduce the amino group at the 3-position.

  • Reaction conditions : Typically conducted in polar aprotic solvents (e.g., dimethylformamide, acetonitrile) at moderate temperatures (50–80°C) to facilitate substitution.

  • Yields : Reported yields for the amination step range from 60% to 85%, depending on the substrate purity and reaction time.

Esterification

The carboxylic acid precursor is converted to the methyl ester via:

  • Fischer esterification : Reacting the acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.

  • Alternative methylation methods : Use of diazomethane or methyl iodide with a base for methylation of the acid group.

  • Typical conditions : Reflux for 4–12 hours, followed by neutralization and purification.

Formation of Hydrochloride Salt

The free amine methyl 3-aminooxolane-3-carboxylate is dissolved in an appropriate solvent (e.g., ethanol or ethereal solution), and dry hydrogen chloride gas or hydrochloric acid solution is bubbled or added to precipitate the hydrochloride salt.

  • Storage : The hydrochloride salt is more stable and typically stored at room temperature in a dry, cool environment.

Stock Solution Preparation and Solubility Data

According to GlpBio, this compound (CAS No. 1384431-37-1) has a molecular weight of 181.62 g/mol and is soluble in various solvents with specific preparation protocols for stock solutions used in research (see Table 1).

Stock Solution Preparation 1 mg sample 5 mg sample 10 mg sample
1 mM solution volume (mL) 5.506 27.53 55.06
5 mM solution volume (mL) 1.1012 5.506 11.012
10 mM solution volume (mL) 0.5506 2.753 5.506

Table 1: Stock solution volumes to prepare this compound solutions at different molarities from specified sample masses.

Additional notes on preparation:

  • To increase solubility, warming to 37°C and ultrasonic bath oscillation are recommended.

  • Solutions should be aliquoted to avoid repeated freeze-thaw cycles.

  • Storage at -80°C is recommended for up to 6 months; at -20°C, use within 1 month.

Research Findings and Optimization

  • Solvent choice : Polar solvents such as DMSO, methanol, and water mixtures are preferred for dissolving the hydrochloride salt.

  • In vivo formulation : For biological applications, the compound can be formulated by dissolving in DMSO, followed by stepwise addition of co-solvents such as PEG300, Tween 80, and water or corn oil, ensuring clarity at each step through vortexing or ultrasound.

  • Purity and characterization : Post-synthesis, purity is confirmed via HPLC and NMR spectroscopy, ensuring the amino and ester groups are intact and the oxolane ring is preserved.

Comparative Notes on Related Compounds

While direct synthetic routes for this compound are somewhat limited in literature, related compounds such as 3-{[(Benzyloxy)carbonyl]amino}oxolane-3-carboxylic acid have been synthesized via carbamate protection strategies involving benzyl chloroformate and amination under controlled conditions. These methods highlight the importance of protecting groups and reaction condition optimization for aminooxolane derivatives.

Summary Table of Preparation Steps

Step Reaction Type Typical Conditions Key Notes
Oxolane ring formation Cyclization Moderate heat, polar solvents Starting from hydroxy or halogenated precursors
Amination Nucleophilic substitution 50–80°C, polar aprotic solvents Use ammonia or amine sources
Esterification Fischer esterification Reflux methanol, acid catalyst Alternative methylation methods possible
Hydrochloride salt formation Salt formation HCl gas or solution, low temp Improves stability and solubility

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-aminooxolane-3-carboxylate hydrochloride?

  • Methodological Answer : A common approach involves acid-catalyzed salt formation. For structurally similar compounds (e.g., azetidine derivatives), hydrochlorides are synthesized by treating the free base with HCl in solvents like dioxane or ethanol under ambient conditions . For example, in EP 4374877 A2, HCl in dioxane was added to a precursor, stirred at room temperature, and concentrated to yield the hydrochloride salt in near-quantitative yield .
  • Key Reaction Parameters :

  • Solvent: Dioxane or ethanol.
  • Temperature: Room temperature.
  • Workup: Vacuum concentration to isolate the product.

Q. How is this compound characterized using spectroscopic methods?

  • Methodological Answer : 1H-NMR^1 \text{H-NMR} in deuterated DMSO is a primary method. For analogous hydrochlorides (e.g., methyl azetidine-3-carboxylate hydrochloride), characteristic peaks include:

  • A broad singlet (~9.00 ppm) for the ammonium proton.
  • Methoxy group signals (~3.79 ppm).
  • Substituent-specific peaks (e.g., tert-butyl groups at ~1.02 ppm) .
    • Additional Techniques : Mass spectrometry (to confirm molecular weight) and elemental analysis (to verify chloride content).

Q. What are the key safety precautions when handling this compound?

  • Methodological Answer : Based on safety data for similar hydrochlorides :

  • PPE : Wear nitrile gloves, sealed goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of dust.
  • Waste Disposal : Segregate waste and consult certified agencies for disposal .
  • Storage : Keep in airtight containers at room temperature, away from moisture.

Advanced Research Questions

Q. How can reaction yield be optimized during synthesis?

  • Methodological Answer : Yield optimization involves:

  • Solvent Selection : Polar aprotic solvents (e.g., dioxane) improve HCl solubility and salt formation .
  • Stoichiometry : Excess HCl (1.2–1.5 equiv) ensures complete protonation.
  • Temperature Control : Stirring at 0–5°C can minimize side reactions (e.g., ester hydrolysis).
    • Case Study : In EP 4374877 A2, 4.0 equiv HCl in dioxane achieved 100% conversion to the hydrochloride salt .

Q. How to resolve contradictions in spectroscopic data across studies?

  • Methodological Answer : Contradictions (e.g., NMR shifts) may arise from:

  • Solvent Effects : DMSO vs. CDCl3_3 alters proton exchange rates (e.g., ammonium protons appear broad in DMSO ).
  • Impurities : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to detect byproducts .
  • Hydration States : Karl Fischer titration confirms water content, which affects melting points .

Q. What are its potential applications in medicinal chemistry research?

  • Methodological Answer : The oxolane (tetrahydrofuran) ring and ester group suggest utility as:

  • Protease Inhibitors : The rigid oxolane scaffold mimics peptide bonds; docking studies can assess binding to targets like HIV proteases.
  • Prodrug Candidates : Ester groups enhance membrane permeability, as seen in articaine derivatives .
  • Chiral Building Blocks : The stereochemistry at C3 (if applicable) can be leveraged for asymmetric synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-aminooxolane-3-carboxylate hydrochloride
Reactant of Route 2
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Methyl 3-aminooxolane-3-carboxylate hydrochloride

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